Dammar-24-ene-3beta,20-diol, (20S)-

ADME-Tox drug-drug interaction carboxylesterase inhibition

(20S)-Dammar-24-ene-3beta,20-diol, systematically known as dammarenediol-II (DM), is a tetracyclic dammarane-type triterpenoid (C30H52O2, MW 444.7 g/mol) bearing hydroxy groups at the 3β and 20S positions and a Δ24 double bond. It constitutes the committed aglycone precursor in the biosynthesis of protopanaxadiol (PPD)-type ginsenosides in Panax species, where it is specifically hydroxylated at C-12 by CYP716A47 to yield PPD.

Molecular Formula C30H52O2
Molecular Weight 444.7 g/mol
Cat. No. B14792662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDammar-24-ene-3beta,20-diol, (20S)-
Molecular FormulaC30H52O2
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C
InChIInChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22?,23?,24?,25?,27-,28+,29+,30-/m0/s1
InChIKeyNLHQJXWYMZLQJY-CTJFNERMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(20S)-Dammar-24-ene-3beta,20-diol (Dammarenediol-II): A Triterpenoid Precursor with Defined Pharmacological Fingerprint for Targeted Procurement


(20S)-Dammar-24-ene-3beta,20-diol, systematically known as dammarenediol-II (DM), is a tetracyclic dammarane-type triterpenoid (C30H52O2, MW 444.7 g/mol) bearing hydroxy groups at the 3β and 20S positions and a Δ24 double bond [1]. It constitutes the committed aglycone precursor in the biosynthesis of protopanaxadiol (PPD)-type ginsenosides in Panax species, where it is specifically hydroxylated at C-12 by CYP716A47 to yield PPD [2]. The compound is isolated from multiple plant genera including Aglaia (Meliaceae) and Panax (Araliaceae), and has been produced heterologously in engineered E. coli, yeast, and tobacco [3].

Why (20S)-Dammar-24-ene-3beta,20-diol Cannot Be Generically Substituted by Protopanaxadiol or Other In-Class Triterpenoids


Dammarenediol-II (DM) and its direct biosynthetic product protopanaxadiol (PPD) differ by a single 12β-hydroxyl group, yet this minimal structural divergence translates into fundamentally distinct pharmacological profiles that preclude interchangeability [1]. DM acts as a dual potent inhibitor of human carboxylesterases hCES1A and hCES2A (IC50 1.99 μM and 0.69 μM, respectively), whereas PPD and protopanaxatriol (PPT) are highly selective hCES2A inhibitors with >100-fold selectivity over hCES1A [2]. This differential isoenzyme inhibition profile means that substituting DM with PPD or PPT in ADME/Drug-Drug Interaction studies would yield qualitatively different results. Furthermore, the (20S) configuration of DM is stereospecifically required for enzymatic glycosylation; the 20R epimer (dammarenediol-I) is not a substrate for the ginsenoside 20-O-glucosyltransferase [3]. Generic substitution without stereochemical verification therefore risks complete loss of function in biosynthetic and glycodiversification workflows.

Quantitative Differentiation Evidence for (20S)-Dammar-24-ene-3beta,20-diol Against Closest Analogs


Dual hCES1A/hCES2A Inhibition: DM Versus Protopanaxadiol and Protopanaxatriol Selectivity Divergence

Dammarenediol-II (DM) displays potent dual inhibition of both human carboxylesterase isoforms hCES1A and hCES2A, whereas its direct biosynthetic product protopanaxadiol (PPD) and the related protopanaxatriol (PPT) exhibit strong selectivity for hCES2A (>100-fold over hCES1A) [1]. In a head-to-head panel screen of 25 ginsenosides using fluorescent probe substrates, DM inhibited hCES1A with an IC50 of 1.99 μM and hCES2A with an IC50 of 0.69 μM. By contrast, PPD showed an hCES2A IC50 of 1.34 μM but markedly weaker hCES1A inhibition; PPT inhibited hCES2A with an IC50 of 0.86 μM and hCES1A with an IC50 of 34.93 μM [1]. The pan-inhibitory profile of DM on both CES isoforms is a structurally unique feature among dammarane-type triterpenoids tested.

ADME-Tox drug-drug interaction carboxylesterase inhibition ginsenoside pharmacology

Biosynthetic Specificity: DM Is the Exclusive Substrate for CYP716A47-Mediated 12β-Hydroxylation to Protopanaxadiol

In the ginsenoside biosynthetic pathway, dammarenediol-II (DM) serves as the sole committed aglycone precursor that is hydroxylated at the C-12 position by CYP716A47 to yield protopanaxadiol (PPD) [1]. In vitro enzymatic activity assays using recombinant CYP716A47 confirmed that DM is specifically oxidized to PPD; ectopic co-expression of dammarenediol synthase (PgDDS) and CYP716A47 in yeast produced PPD without exogenous DM supplementation [1]. This contrasts with downstream ginsenosides (e.g., Rb1, Rg3, Compound K), which are glycosylated products of PPD and cannot serve as substrates for this committed hydroxylation step [2]. DM is therefore the irreplaceable node in the biosynthetic grid—the only dammarane scaffold that can be enzymatically diversified by regiospecific C-12 hydroxylation followed by glycosylation.

ginsenoside biosynthesis synthetic biology CYP450 metabolic engineering Panax ginseng

Stereochemical Requirement: Panax ginseng Microsomes Produce Only the 20S Epimer, Not 20R

The stereochemistry at C-20 of dammarenediol is under strict enzymatic control. In vitro conversion of (RS)-[3-³H]-2,3-oxidosqualene by Panax ginseng microsomal preparations yielded exclusively (20S)-dammarenediol (dammarenediol-II); the (20R) epimer (dammarenediol-I) was not detected [1]. This stereochemical outcome is dictated by the dammarenediol-II synthase (PgDDS) cyclization mechanism [2]. Furthermore, the ginsenoside 20-O-glucosyltransferase (EC 2.4.1.363) specifically recognizes the 20S configuration and does not act on the 20R epimer [3]. This stereochemical stringency means that any procurement of dammar-24-ene-3β,20-diol for ginsenoside biosynthetic applications must specify the (20S) configuration; the 20R epimer is biologically silent in this context.

stereochemistry triterpene cyclase ginsenoside biosynthesis chiral purity

Cytotoxic Structure-Activity Differentiation: (20S)-Dammar-24-ene-3β,20-diol Versus Hydroperoxy and Epoxy Analogs Against P-388 Leukemia

In a direct head-to-head comparison of seven dammarane-type triterpenoids isolated from Aglaia species against P-388 murine leukemia cells, (20S)-dammar-24-ene-3β,20-diol (compound 4) displayed an IC50 of 22.40 ± 0.11 μg/mL (~50.4 μM) [1]. This places it in a moderate activity tier, distinctly less potent than the hydroperoxy-bearing analog (E)-25-hydroperoxydammar-23-en-3β,20-diol (IC50 = 5.89 ± 0.08 μg/mL) and the 3α-ol analog dammar-24-en-3α-ol (IC50 = 9.09 ± 0.10 μg/mL), but substantially more active than the lactonized side-chain analog 3-epi-cabraleahydroxy lactone (IC50 = 68.53 ± 0.08 μg/mL) [1]. In an independent study on Aglaia glabrata, compound 4 showed an IC50 of 9.45 μM [2]. The SAR trend indicates that hydroperoxy and epoxy modifications in the side chain significantly enhance cytotoxicity, while the unadorned 3β,20-diol motif confers a basal level of activity suitable for comparative reference but not maximal potency.

cytotoxicity structure-activity relationship dammarane triterpenoids P-388 leukemia Aglaia

OGT Inhibition and Chemotherapy Sensitization: DM as a Direct O-GlcNAc Transferase Inhibitor with Quantified Synergy

Dammarenediol-II (DM) has been identified as a direct inhibitor of O-GlcNAc transferase (OGT), a property not reported for its downstream analogs PPD or PPT . Pharmaco-Net molecular docking predicted a binding energy of −5.83 kcal·mol⁻¹ and binding affinity of 0.0861 μM for DM at the OGT active pocket; in vitro enzymatic assay confirmed that 25 μM DM directly inhibited OGT activity by approximately 40.17% . Functionally, co-treatment with 40 μM DM reduced etoposide's IC50 in HepG2 cells from 105.61 μM to 46.02 μM (a 2.29-fold sensitization), and lowered the EC50 for caspase-3/7 activation by 3.64-fold . This OGT-targeted mechanism has not been demonstrated for PPD, PPT, or any ginsenoside glycoside, positioning DM as a unique tool compound for probing O-GlcNAcylation in cancer biology.

O-GlcNAcylation chemotherapy adjuvant OGT inhibitor liver cancer etoposide synergy

Validated Application Scenarios for (20S)-Dammar-24-ene-3beta,20-diol Based on Quantitative Evidence


Human Carboxylesterase Drug-Drug Interaction Screening: Pan-hCES Reference Inhibitor

When profiling new chemical entities for hCES-mediated hydrolysis liabilities, laboratories require a validated dual hCES1A/hCES2A inhibitor as a positive control. (20S)-Dammar-24-ene-3beta,20-diol (DM) is the only dammarane aglycone demonstrated to potently inhibit both isoforms (hCES1A IC50 = 1.99 μM; hCES2A IC50 = 0.69 μM) in a single compound [1]. In contrast, the commonly available protopanaxadiol (PPD) and protopanaxatriol (PPT) are selective hCES2A inhibitors with negligible hCES1A activity. Procurement of DM rather than PPD or PPT is essential when the assay design requires simultaneous inhibition of both CES isoforms to establish total CES-dependent hydrolysis contribution.

Synthetic Biology and Metabolic Engineering: Committed Ginsenoside Pathway Precursor

Programs engineering ginsenoside production in yeast, E. coli, or plant chassis require (20S)-dammar-24-ene-3beta,20-diol as the defined substrate for CYP716A47-mediated 12β-hydroxylation—the committed step producing protopanaxadiol (PPD) [1]. Only the (20S) epimer is recognized by the biosynthetic machinery; the (20R) epimer is enzymatically inert . Heterologous production titers of DM have reached 1548 mg/L (10.94 mg/g DCW) in optimized Saccharomyces cerevisiae cultures, demonstrating industrial feasibility as a starting material . Procurement specifications must confirm (20S) stereochemistry by chiral HPLC or optical rotation, as stereochemical misassignment renders the compound useless for any downstream glycosylation step.

Oncology Mechanistic Studies: O-GlcNAc Transferase (OGT) Target Engagement and Chemotherapy Sensitization

Investigators studying the role of O-GlcNAcylation in cancer chemoresistance can deploy (20S)-dammar-24-ene-3beta,20-diol as a direct, cell-permeable OGT inhibitor with a defined binding mode (predicted ΔG = −5.83 kcal·mol⁻¹) and quantified cellular activity (40.17% OGT inhibition at 25 μM; 2.29-fold etoposide IC50 reduction in HepG2 cells) [1]. This mechanism is absent in protopanaxadiol and downstream ginsenosides. The compound has been validated across multiple liver cancer cell lines (HepG2, Huh7, SK-HEP1, SNU-387) as well as lung (A549) and colorectal (Caco-2) cancer models, supporting its use as a chemical probe for OGT functional studies.

Natural Product SAR Programs: Dammarane Scaffold Basal Activity Reference

Structure-activity relationship studies on dammarane-type triterpenoids require a consistent, moderate-activity reference compound to benchmark side-chain modifications. (20S)-Dammar-24-ene-3β,20-diol provides a defined basal cytotoxicity profile (P-388 IC50 = 22.40 μg/mL in Aglaia argentea series; IC50 = 9.45 μM in Aglaia glabrata series) [1]. Its unadorned 3β,20-diol substitution pattern allows systematic comparison with hydroperoxy, epoxy, acetyl, and lactone analogs, enabling clean attribution of potency changes to specific functional group modifications. The reproducibility of its IC50 across independent studies and plant sources supports its suitability as an inter-laboratory reference standard.

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